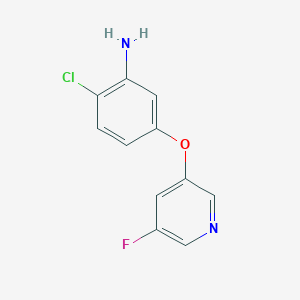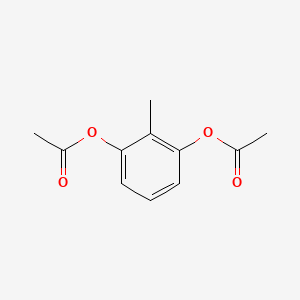![molecular formula C16H24N2O4 B8502337 METHYL3-(BENZYLAMINO)-2-([(TERT-BUTOXY)CARBONYL]AMINO)PROPANOATE](/img/structure/B8502337.png)
METHYL3-(BENZYLAMINO)-2-([(TERT-BUTOXY)CARBONYL]AMINO)PROPANOATE
Overview
Description
METHYL3-(BENZYLAMINO)-2-([(TERT-BUTOXY)CARBONYL]AMINO)PROPANOATE is an organic compound with a complex structure that includes benzyl, tert-butoxycarbonyl, and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL3-(BENZYLAMINO)-2-([(TERT-BUTOXY)CARBONYL]AMINO)PROPANOATE typically involves multiple steps. One common method includes the reaction of benzylamine with tert-butoxycarbonyl chloride to form the tert-butoxycarbonyl-protected benzylamine. This intermediate is then reacted with 2-bromo-propionic acid methyl ester under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
METHYL3-(BENZYLAMINO)-2-([(TERT-BUTOXY)CARBONYL]AMINO)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Benzylamine derivatives with oxidized functional groups.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted benzylamine derivatives.
Scientific Research Applications
METHYL3-(BENZYLAMINO)-2-([(TERT-BUTOXY)CARBONYL]AMINO)PROPANOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL3-(BENZYLAMINO)-2-([(TERT-BUTOXY)CARBONYL]AMINO)PROPANOATE involves its interaction with specific molecular targets. The benzylamine group can interact with enzymes and receptors, potentially modulating their activity. The tert-butoxycarbonyl group provides stability and protection to the molecule, allowing it to reach its target sites without degradation .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butoxycarbonylamino-3-oxo-3-phenyl-propionic acid ethyl ester: Similar in structure but with an ethyl ester group instead of a methyl ester.
N-(tert-Butoxycarbonyl)ethanolamine: Contains a tert-butoxycarbonyl group but differs in the rest of the structure.
Uniqueness
METHYL3-(BENZYLAMINO)-2-([(TERT-BUTOXY)CARBONYL]AMINO)PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C16H24N2O4 |
|---|---|
Molecular Weight |
308.37 g/mol |
IUPAC Name |
methyl 3-(benzylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)18-13(14(19)21-4)11-17-10-12-8-6-5-7-9-12/h5-9,13,17H,10-11H2,1-4H3,(H,18,20) |
InChI Key |
DJJUVURDHWEJTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNCC1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
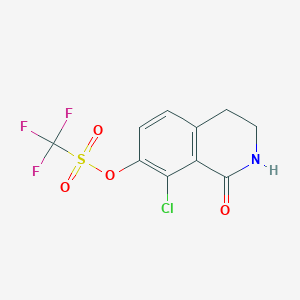
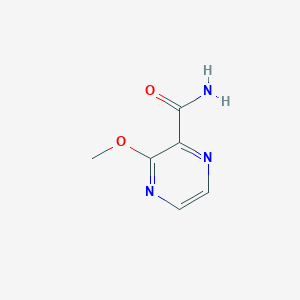
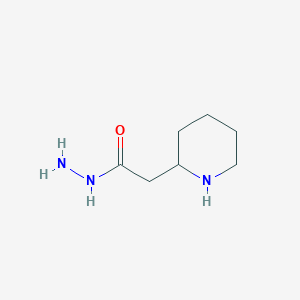
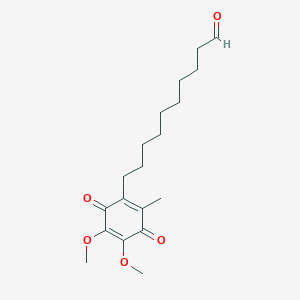
![2-Hydroxy-2-[(1H-indol-3-yl)methyl]-4-(methoxyimino)pentanedioic acid](/img/structure/B8502287.png)
![4-Piperidinecarboxamide,4-[(3-methoxyphenyl)amino]-1-(phenylmethyl)-](/img/structure/B8502295.png)
![[2-(4-Chlorophenyl)thiazol-5-yl]methanol](/img/structure/B8502302.png)
![4-Bromo-1H-pyrazolo[3,4-c]pyridine-1-ethanol](/img/structure/B8502315.png)
![[1,1'-Biphenyl]-4-sulfonamide, 2',4'-difluoro-N-(5-hydroxypentyl)-](/img/structure/B8502325.png)
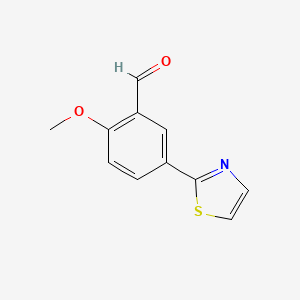
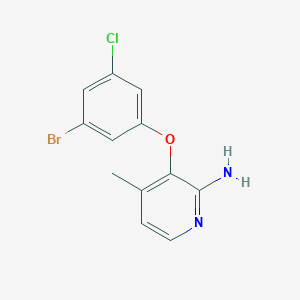
![(2,4-Dimethoxyphenyl)[2-fluoro-3-(trifluoromethyl)phenyl]methanone](/img/structure/B8502347.png)
